molecular formula C16H15N3O4 B2902876 4-(Dimethylamino)-2',4'-dinitrostilbene CAS No. 57711-75-8

4-(Dimethylamino)-2',4'-dinitrostilbene

Cat. No.: B2902876
CAS No.: 57711-75-8
M. Wt: 313.313
InChI Key: FUQVXPNRYJFXSG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2’,4’-dinitrostilbene is an organic compound characterized by the presence of a dimethylamino group and two nitro groups attached to a stilbene backbone. Stilbenes are a class of compounds known for their conjugated double bonds, which contribute to their unique optical and electronic properties. This particular compound is of interest due to its applications in various fields, including materials science and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2’,4’-dinitrostilbene typically involves the following steps:

    Nitration of Stilbene: The initial step involves the nitration of stilbene to introduce nitro groups at specific positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Dimethylation: The next step involves the introduction of the dimethylamino group. This can be accomplished through a nucleophilic substitution reaction where a suitable dimethylamine donor reacts with the nitrated stilbene.

Industrial Production Methods

Industrial production of 4-(Dimethylamino)-2’,4’-dinitrostilbene may involve large-scale nitration and dimethylation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired transformations.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2’,4’-dinitrostilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-2’,4’-dinitrostilbene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2’,4’-dinitrostilbene involves its interaction with molecular targets through its conjugated double bonds and functional groups. The dimethylamino group can participate in electron-donating interactions, while the nitro groups can act as electron-withdrawing entities. This dual functionality allows the compound to engage in various photophysical and photochemical processes, making it useful in applications such as fluorescence microscopy and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2’,4’-dinitrostilbene stands out due to its unique combination of a dimethylamino group and two nitro groups on a stilbene backbone. This structure imparts distinct optical properties, making it particularly valuable in applications requiring fluorescence and solvatochromism. Its ability to interact with various polymers and exhibit different fluorescence emissions based on the environment further distinguishes it from similar compounds .

Properties

IUPAC Name

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17(2)14-8-4-12(5-9-14)3-6-13-7-10-15(18(20)21)11-16(13)19(22)23/h3-11H,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQVXPNRYJFXSG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57711-75-8
Record name N,N-DIMETHYL-2',4'-DINITRO-4-STILBENAMINE
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